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Introduction

Molecular tweezers are supramolecular hosts capable of binding to specific guest molecules. A
particular class of molecular tweezers has demonstrated the ability to disrupt lipid bilayers,
making them promising candidates for various biomedical applications, including as antiviral
agents against enveloped viruses.[1] The mechanism of action involves the binding of the
tweezers to lipid headgroups in the membrane, which leads to an increase in surface tension
and subsequent disruption of the membrane's integrity.[1]

This document provides a detailed protocol for a liposome disruption assay, a robust and
widely used method to quantify the membrane-disrupting activity of molecular tweezers. The
assay is based on the release of a fluorescent dye, such as calcein or carboxyfluorescein, from
the aqueous core of liposomes upon their disruption by the molecular tweezers.[2][3]

Principle of the Assay

The assay utilizes the principle of fluorescence self-quenching. A high concentration of a
fluorescent dye is encapsulated within liposomes. At this concentration, the fluorescence is
guenched. When the liposome membrane is disrupted by a molecular tweezer, the dye is
released into the surrounding buffer, leading to its dilution and a significant increase in
fluorescence intensity. This increase in fluorescence is directly proportional to the extent of
liposome disruption.[3][4]
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Experimental Workflow

The following diagram illustrates the overall workflow of the liposome disruption assay.
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Caption: Experimental workflow for the liposome disruption assay with molecular tweezers.

Detailed Experimental Protocol

This protocol is adapted from established methods for carboxyfluorescein leakage assays.[1][2]

Materials and Reagents

e Lipids:
o 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
o Sphingomyelin (SM)
o Cholesterol (Chol)
e Fluorescent Dye:
o 5(6)-Carboxyfluorescein
» Buffers and Solvents:
o Chloroform

o Methanol
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o HEPES buffer (e.g., 10 mM HEPES, 150 mM NacCl, pH 7.4)

e Detergent:
o Triton X-100 (10% v/v stock solution)
e Molecular Tweezers:

o Stock solutions of the molecular tweezers to be tested, dissolved in an appropriate solvent
(e.g., water or DMSO).

Equipment

e Rotary evaporator

o Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
e Size exclusion chromatography column (e.g., Sephadex G-50)

o Fluorometer or microplate reader with appropriate filters for carboxyfluorescein (Excitation:
~485 nm, Emission: ~520 nm)

e Glass vials

e Syringes

Procedure

Part 1: Preparation of Carboxyfluorescein-Loaded Liposomes
e Lipid Film Formation:

o Prepare a lipid mixture of DOPC, SM, and Cholesterol in a molar ratio of 45:25:30 in a
round-bottom flask.[1][2] This composition mimics that of a viral envelope.

o Dissolve the lipids in chloroform or a chloroform:methanol mixture.

o Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of
the flask.
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o Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

e Hydration:

o Prepare a 50 mM solution of carboxyfluorescein in HEPES buffer. Adjust the pH to 7.4 with
NaOH.

o Hydrate the lipid film with the carboxyfluorescein solution by vortexing or gentle agitation.
This will result in the formation of multilamellar vesicles (MLVSs).

o Extrusion:

o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple
freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

o Extrude the suspension at least 11 times through a polycarbonate membrane with the
desired pore size (e.g., 200 nm) using a mini-extruder.[1]

e Purification:

o Remove the unencapsulated carboxyfluorescein by passing the liposome suspension
through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with
HEPES buffer.

o Collect the fractions containing the liposomes, which will appear as a slightly turbid,
yellowish band that elutes first.

Part 2: Liposome Disruption Assay
e Assay Setup:

o Dilute the purified carboxyfluorescein-loaded liposomes in HEPES buffer to the desired
final lipid concentration in a 96-well black microplate or a fluorometer cuvette.

o Add varying concentrations of the molecular tweezers to the liposome suspension. Include
a negative control (buffer or vehicle only) and a positive control for 100% leakage.

e Fluorescence Measurement:
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o Measure the baseline fluorescence (Fo) of the liposome suspension before adding the
molecular tweezers.

o After adding the molecular tweezers, monitor the fluorescence intensity (F) over time (for
kinetic measurements) or at a fixed endpoint (e.g., 30 minutes).[1][2] Set the fluorometer
to the appropriate excitation and emission wavelengths for carboxyfluorescein (e.g., 485
nm excitation, 528 nm emission).[2]

o Determination of Maximum Leakage:

o To determine the fluorescence corresponding to 100% dye release (F_max), add a final
concentration of 1% Triton X-100 to the liposome suspension to completely disrupt the

vesicles.[2]

Data Analysis

Calculate the percentage of dye leakage for each concentration of molecular tweezer using the

following equation:
% Leakage = [(F - Fo) / (F_max - Fo)] * 100
Where:

e Fis the fluorescence intensity at a given time point or endpoint after the addition of the
molecular tweezer.

¢ Fois the initial baseline fluorescence of the liposomes.
e F_max is the maximum fluorescence intensity after the addition of Triton X-100.

Plot the percentage of leakage as a function of the molecular tweezer concentration to
determine the dose-response curve and calculate the ECso value (the concentration required to
induce 50% leakage).

Quantitative Data Presentation

The following table summarizes representative data from a liposome disruption assay with
various molecular tweezers. The data is presented as the area under the curve (AUC) for dye
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leakage over a 30-minute incubation period.

Area Under the Curve

Molecular Tweezer Concentration (pM)

(AUC) of Dye Leakage
Alkyl Tweezer 1 10 1500
20 3500
50 8000
Alkyl Tweezer 2 10 2500
20 6000
50 12000
Aromatic Tweezer 1 10 1000
20 2500
50 6000
Aromatic Tweezer 2 10 2000
20 5000
50 10000

Data is hypothetical and for
illustrative purposes, based on
trends observed in published
studies.[1][2]

Troubleshooting and Considerations

o Liposome Stability: Ensure that the liposomes are stable and do not show significant passive
dye leakage in the absence of the molecular tweezers.

o Solvent Effects: If the molecular tweezers are dissolved in an organic solvent like DMSO,
ensure that the final concentration of the solvent in the assay is low enough not to cause
liposome disruption on its own.
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« Inner Filter Effects: At high liposome or dye concentrations, inner filter effects can interfere
with fluorescence measurements. It is important to work within a linear range of detection.

e Mechanism of Disruption: This assay quantifies membrane disruption but does not
distinguish between different mechanisms, such as pore formation or complete solubilization.
[3] Further biophysical studies may be required to elucidate the exact mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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